molecular formula C12H13ClN2O2 B8740224 1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 77385-01-4

1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B8740224
CAS No.: 77385-01-4
M. Wt: 252.69 g/mol
InChI Key: KQYBIEOQYRCHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydrouracil core substituted with a 2-methyl-4-chlorophenyl group and an additional methyl group, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-methyl-4-chlorophenyl isocyanate with 3-methyluracil under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including HPLC and NMR spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-4-chlorophenyl)-3-methyluracil: Similar structure but lacks the dihydro component.

    2-Methyl-4-chlorophenyl isocyanate: A precursor in the synthesis of the target compound.

    3-Methyluracil: The uracil core used in the synthesis.

Uniqueness

1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

77385-01-4

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13ClN2O2/c1-8-7-9(13)3-4-10(8)15-6-5-11(16)14(2)12(15)17/h3-4,7H,5-6H2,1-2H3

InChI Key

KQYBIEOQYRCHLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCC(=O)N(C2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

At first, 8.0 g (0.03 moles) of N-(2-methyl-4-chlorophenylcarbamoyl)-N-methyl-β-alanine was added to 250 ml of acetic anhydride, and the mixture was refluxed with heating for 2.5 hours. Acetic anhydride was removed therefrom by distillation under reduced pressure, and precipitated crystals were recrystallized from 60 ml of ethyl acetate and 150 ml of n-hexane, whereby 1.8 g of the desired compound was obtained as crystals having a melting point of 120° to 127° C. (yield: 24.1%).
Name
N-(2-methyl-4-chlorophenylcarbamoyl)-N-methyl-β-alanine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
24.1%

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